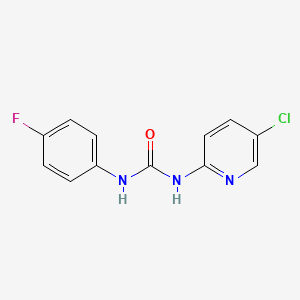![molecular formula C17H13N3O3S B5552773 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally related to N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves complex chemical reactions. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, which shares a similar synthetic pathway, was characterized by spectroscopic methods such as H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods. This process highlighted the importance of structural-property relationships and showcased the compound's antitumor activity based on electrochemical measurements and density functional theory calculations (Dian He et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through X-ray crystallography, offering insights into the configuration and spatial arrangement of atoms within the molecule. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provided detailed information on the molecule's crystalline form, highlighting intermolecular interactions and molecular docking studies for potential cyclooxygenase-2 inhibition (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are complex and varied. These reactions include transformations leading to new compounds with different functional groups, showcasing the compound's versatility in organic synthesis. For instance, the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones from 2-(o-nitrobenzoyl)-1,2-thiazine-1-oxide precursors involves sulfinylation and hetero Diels–Alder reactions, illustrating the compound's reactivity and potential for generating diverse molecular structures (K. Hemming & Christina Loukou, 2004).
Physical Properties Analysis
The physical properties of compounds like this compound, such as melting points and solubility, are crucial for understanding their behavior in various environments. Studies on related compounds have utilized differential scanning calorimetry to obtain melting points and assess purity, providing essential data for their characterization and application (Ozan Ünsalan et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are vital for determining the compound's applications. Research on similar compounds has focused on their spectroscopic properties and theoretical studies, such as density functional theory (DFT) calculations, to predict reactivity and interaction mechanisms. This approach helps in understanding the compound's potential as a bioactive molecule or in material science applications (N. Burcu Arslan et al., 2015).
科学的研究の応用
Quality Control and Anticonvulsant Research A study focused on the development of quality control methods for promising anticonvulsant substances synthesized from derivatives of 1,3,4-thiadiazole, highlighting the potential of these compounds in anticonvulsive activity and proposing methods for their standardization and quality control for further preclinical studies (Sych et al., 2018).
Antidiabetic and Anti-hyperlipidemic Agents Research on thiazolidinedione derivatives, including the synthesis and evaluation of their anti-diabetic and anti-hyperlipidemic activities, indicates the potential therapeutic applications of these compounds. Computational studies supported their interactions with peroxisome proliferator-activated receptor gamma, substantiating their role in treating diabetes and lipid disorders (Shrivastava et al., 2016).
Antimicrobial and Antitubercular Agents A series of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole compounds were synthesized and screened for their antimicrobial and antifungal activities. This research points towards the application of these compounds in developing new treatments for bacterial and fungal infections, as well as their potential as antitubercular agents (Samadhiya et al., 2014).
Catalysis and Chemical Synthesis Investigations into the catalysis of methanolytic cleavage of thioamide bonds by palladacycles offer insights into novel methodologies for chemical synthesis, enhancing the efficiency of breaking specific chemical bonds, which could be applied in various synthetic pathways (Liu et al., 2011).
Synthetic Methodology and Characterization The synthesis and characterization of various compounds, including those with antibacterial and antifungal properties, demonstrate the breadth of applications in designing new molecules with potential therapeutic uses. This includes the development of novel sulfonamides and their evaluation for antibacterial activity (Rafiee Pour et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-5-7-12(8-6-11)15-10-24-17(18-15)19-16(21)13-3-2-4-14(9-13)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZKCAOEYCTGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552690.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide](/img/structure/B5552699.png)


![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)
![N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)
![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)
![N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5552754.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)

![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)
![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)